2-(2-Chloroethoxy)propane
Overview
Description
Synthesis Analysis
The synthesis of chlorinated propanes can be inferred from the papers discussing similar compounds. For instance, the synthesis of 1-chloro-2-methyl-propane from isobutanol and sulphurous oxychloride catalyzed by pyridine is described, with a yield of over 65% under optimal conditions . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 2-(2-Chloroethoxy)propane.
Molecular Structure Analysis
The molecular structure of chlorinated propanes can be complex, with the possibility of different conformers. For example, the molecular structure of 3-chloro-2-chloromethyl-1-propene was studied by electron diffraction, revealing a mixture of conformers . Similarly, the structure of 2-bromo-3-chloro-1-propene was determined by gas-phase electron diffraction, showing a mixture of conformers with halogen atoms in anti or gauche positions . These studies suggest that 2-(2-Chloroethoxy)propane could also exhibit conformational isomerism.
Chemical Reactions Analysis
Chlorinated propanes undergo various chemical reactions. For instance, the biotransformation of chlorinated propanes by Methylosinus trichosporium OB3b expressing soluble methane monooxygenase was studied, showing that these compounds are susceptible to cometabolic oxidation . The hydrolysis rate constants for chlorinated propanes were measured, indicating that reactivity increases with the acidity of the most reactive hydrogen atom in the molecule . These findings suggest that 2-(2-Chloroethoxy)propane could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated propanes can vary. The hydrolysis of these compounds, for example, depends on the C-Cl bond strength and the degree of steric hindrance at the reaction site . The synthesis and polymerization of 2,2-di(alkylthien-2-yl)propanes resulted in polymers with limited conjugated segments, affecting their conductivity . These insights can be extrapolated to hypothesize about the properties of 2-(2-Chloroethoxy)propane, such as its potential reactivity and physical characteristics.
Scientific Research Applications
Synthesis and Characterization of Derivatives
- Shostakovskii, Minakova, and Sidel'kovskaya (1964) researched the synthesis of derivatives from 2-chloroethanol and acrolein. They successfully synthesized acrolein bis-2-chloroethyl acetal and 1,1,3-tris-2-chloroethoxypropane. They further investigated the reaction of these compounds with sodium methoxide, ethoxide, and isopropoxide, leading to the formation of various derivatives like 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy) propane and others (Shostakovskii, Minakova, & Sidel'kovskaya, 1964).
Catalytic Applications
- The study of propane selective oxidation to acetone and 2-propanol was conducted by Bravo-Suárez et al. (2008) on Au/TS-1 catalysts. This research included kinetic and spectroscopic analysis, offering insights into the reaction mechanisms and intermediates involved (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).
- Buckles and Hutchings (1996) explored the aromatization of propane using Ga/H-ZSM-5 catalysts. They also studied the activation of propane and proposed mechanisms for the formation of initial products (Buckles & Hutchings, 1996).
Polymer Synthesis
- Feng (2005) reported the synthesis of 1-Chloro-3-(2′-ethoxyethoxy)-propane and its subsequent use to synthesize 3-(2′-Ethoxyethoxy)propyl lithium, an anion polymerization initiator (Feng, 2005).
- Abid, Gharbi, and Gandini (2004) used 2,2′-Bis(5-chloroformyl 2-furyl) propane in the synthesis of furanic-aromatic polyamides, exploring the properties and applications of these polymers (Abid, Gharbi, & Gandini, 2004).
Environmental Applications
- Loffler et al. (1997) investigated the complete reductive dechlorination of 1,2-dichloropropane by anaerobic bacteria, highlighting the bioremediation potential of these bacteria in environmental applications (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).
Safety And Hazards
The safety data sheet for a similar compound, 2-(2-(2-Chloroethoxy)ethoxy)ethanol, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-(2-chloroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFUABIKZOZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429002 | |
Record name | 2-(2-chloroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)propane | |
CAS RN |
13830-12-1 | |
Record name | 2-(2-chloroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloroethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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